molecular formula C12H14BrN5O2S B10900849 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10900849
M. Wt: 372.24 g/mol
InChI Key: IVGQVGIJHIHDFH-UHFFFAOYSA-N
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Description

2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole and thiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both bromine and thiazole functionalities suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable brominated precursor, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Thiazole Ring Construction: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to achieve high purity.

    Process Optimization: Streamlining the synthesis to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology and Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological processes.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2-{[(4-FLUORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The presence of the bromine atom in 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C12H14BrN5O2S

Molecular Weight

372.24 g/mol

IUPAC Name

2-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H14BrN5O2S/c1-6-9(11(20)17(2)3)21-12(14-6)15-10(19)8-7(13)5-18(4)16-8/h5H,1-4H3,(H,14,15,19)

InChI Key

IVGQVGIJHIHDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2Br)C)C(=O)N(C)C

Origin of Product

United States

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